molecular formula C13H9BrN4O7 B2656395 (E)-N'-((5-bromofuran-2-yl)methylene)-4-methoxy-3,5-dinitrobenzohydrazide CAS No. 683230-77-5

(E)-N'-((5-bromofuran-2-yl)methylene)-4-methoxy-3,5-dinitrobenzohydrazide

Cat. No.: B2656395
CAS No.: 683230-77-5
M. Wt: 413.14
InChI Key: AIXNSEFUDSUDSW-GIDUJCDVSA-N
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Description

This compound features a furan ring substituted with a bromine atom, a methoxy group, and two nitro groups on a benzohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((5-bromofuran-2-yl)methylene)-4-methoxy-3,5-dinitrobenzohydrazide typically involves the condensation reaction between 5-bromofuran-2-carbaldehyde and 4-methoxy-3,5-dinitrobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for (E)-N’-((5-bromofuran-2-yl)methylene)-4-methoxy-3,5-dinitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((5-bromofuran-2-yl)methylene)-4-methoxy-3,5-dinitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.

    Medicine: The compound’s potential bioactivity could be explored for developing new pharmaceuticals, particularly as antimicrobial or anticancer agents.

    Industry: It may find applications in the development of new dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-N’-((5-bromofuran-2-yl)methylene)-4-methoxy-3,5-dinitrobenzohydrazide is not well-documented. its potential bioactivity could involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could act as an inhibitor or modulator of certain biological pathways, depending on its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-((5-chlorofuran-2-yl)methylene)-4-methoxy-3,5-dinitrobenzohydrazide
  • (E)-N’-((5-fluorofuran-2-yl)methylene)-4-methoxy-3,5-dinitrobenzohydrazide
  • (E)-N’-((5-iodofuran-2-yl)methylene)-4-methoxy-3,5-dinitrobenzohydrazide

Uniqueness

(E)-N’-((5-bromofuran-2-yl)methylene)-4-methoxy-3,5-dinitrobenzohydrazide is unique due to the presence of the bromine atom on the furan ring, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-4-methoxy-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4O7/c1-24-12-9(17(20)21)4-7(5-10(12)18(22)23)13(19)16-15-6-8-2-3-11(14)25-8/h2-6H,1H3,(H,16,19)/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXNSEFUDSUDSW-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NN=CC2=CC=C(O2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(O2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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